molecular formula C21H20ClNOS B12162716 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone

Cat. No.: B12162716
M. Wt: 369.9 g/mol
InChI Key: QWJLCNPTTHJDHU-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is a synthetic organic compound characterized by its unique structural features. It contains a pyrrole ring substituted with benzyl and methyl groups, and an ethanone moiety linked to a chlorophenyl sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzylation and Methylation: The pyrrole ring is then benzylated and methylated using appropriate reagents such as benzyl chloride and methyl iodide in the presence of a base like sodium hydride.

    Attachment of the Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the Chlorophenyl Sulfanyl Group: Finally, the chlorophenyl sulfanyl group is attached via a nucleophilic substitution reaction using 4-chlorothiophenol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl sulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl sulfanyl group suggests potential interactions with sulfhydryl groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylphenyl)sulfanyl]ethanone
  • 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone

Uniqueness

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone is unique due to the presence of the chlorophenyl sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClNOS

Molecular Weight

369.9 g/mol

IUPAC Name

1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(4-chlorophenyl)sulfanylethanone

InChI

InChI=1S/C21H20ClNOS/c1-15-12-20(16(2)23(15)13-17-6-4-3-5-7-17)21(24)14-25-19-10-8-18(22)9-11-19/h3-12H,13-14H2,1-2H3

InChI Key

QWJLCNPTTHJDHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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